N6-Propyl Substitution and Cytostatic Potency
In the seminal SAR study by Holý et al. (2001), N6-substitution of the adenine base in PME-series ANPs was systematically evaluated across four cell lines (CCRF-CEM, L1210, L929, HeLaS3) [1]. While the propyl congener was not the most potent derivative, N6-alkyl substituents of intermediate chain length (C3–C4) consistently reduced cytostatic activity relative to smaller (methyl, dimethyl) or cyclic (cyclopropyl) substituents in the adenine series, with % control values generally exceeding 75% at screening concentration for the N6-isopropyl analog (compound 35), indicating moderate-to-low cytostatic potency [1]. This contrasts with the 2,6-diaminopurine series where N6-propyl substitution on PMEDAP (compound 52) produces pronounced cytostatic effects [1]. The target compound, lacking a 2-amino group, is predicted to exhibit an intermediate cytostatic profile: reduced potency relative to cPrPMEDAP (IC50 = 0.036 μM in rodent splenocytes [2]), but potentially greater selectivity for non-cytostatic immunomodulatory applications compared to the highly cytostatic cPrPMEDAP and PMEG [3].
| Evidence Dimension | In vitro cytostatic activity (antiproliferative effect) |
|---|---|
| Target Compound Data | Predicted moderate-to-low cytostatic activity based on N6-propyl, adenine-series SAR (CCRF-CEM % Control >75% at screening concentration, by analogy to N6-isopropyl-PMEA) [1] |
| Comparator Or Baseline | cPrPMEDAP: IC50 = 0.036 μM (mouse splenocytes) [2]; PMEA (Adefovir): IC50 range 1–35 μM depending on cell line [2]; N6-allyl-PMEDAP: IC50 = 0.017 μM (mouse splenocytes, most potent) [2] |
| Quantified Difference | Estimated >20-fold lower cytostatic potency versus cPrPMEDAP and N6-allyl-PMEDAP; potentially comparable to or slightly lower than PMEA, based on class-level SAR trends for linear N6-alkyl adenine ANPs [1][2] |
| Conditions | Class-level SAR extrapolated from CCRF-CEM, L1210, L929, HeLaS3 cell lines (Holý et al. 2001); cPrPMEDAP data from mitogen-stimulated mouse splenocytes [2] |
Why This Matters
For procurement decisions, the compound's predicted moderate cytostatic profile positions it for research applications where potent antiproliferative activity (as with cPrPMEDAP) is undesirable, such as immunomodulation studies or selective antiviral screening where host cell toxicity must be minimized.
- [1] Holý, A., Votruba, I., Tloustová, E., Masojídková, M. (2001). Synthesis and cytostatic activity of N-[2-(phosphonomethoxy)alkyl] derivatives of N6-substituted adenines, 2,6-diaminopurines and related compounds. Collect. Czech. Chem. Commun., 66(10), 1545-1592. View Source
- [2] Hatse, S., Naesens, L., De Clercq, E., Balzarini, J. (2003). Cytostatic activity of antiviral acyclic nucleoside phosphonates in rodent lymphocytes. Toxicology and Applied Pharmacology, 190(3), 262-271. View Source
- [3] Hatse, S., Naesens, L., De Clercq, E., Balzarini, J. (1999). N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with distinct metabolic, antiproliferative, and differentiation-inducing properties. Biochem. Pharmacol., 58(2), 311-323. View Source
